molecular formula C13H15NO B13261489 2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile

2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile

Cat. No.: B13261489
M. Wt: 201.26 g/mol
InChI Key: AZUXUMOKRPLQNO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include benzaldoxime, benzonitrile, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced coatings, pesticides, and dyes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(1-hydroxy-3-methylcyclopentyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-6-7-13(15,8-10)12-5-3-2-4-11(12)9-14/h2-5,10,15H,6-8H2,1H3

InChI Key

AZUXUMOKRPLQNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=CC=C2C#N)O

Origin of Product

United States

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